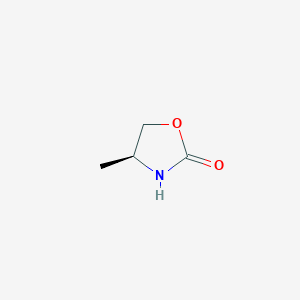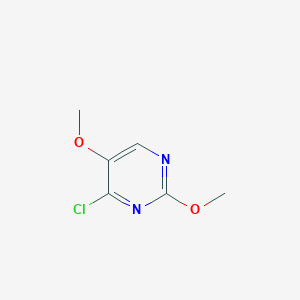
21-Aminoepothilone B
Descripción general
Descripción
21-Aminoepothilone B, also known as BMS 310705, is an analog of Epothilone B . It targets malignancies such as ovarian, renal, bladder, and lung carcinoma . BMS 310705 induces significant apoptosis via a mitochondrial-mediated pathway .
Molecular Structure Analysis
The molecular structure of 21-Aminoepothilone B is C27H42N2O6S with a molecular weight of 522.70 . The SMILES representation isC[C@@]12C@H(C)C(C@HC@@HC@@HCCC2)=O)O)=O)/C(C)=C/C3=CSC(CN)=N3)O1 .
Aplicaciones Científicas De Investigación
Enzyme Engineering for Catalytic Efficiency
A significant application of 21-Aminoepothilone B, specifically epothilone F (21-hydroxyl-epothilone B), is in the context of enzyme engineering. Researchers have utilized the Gram-positive bacterium Amycolatopsis orientalis to produce epothilone F from epothilone B. Through mutagenesis, they aimed to enhance the yield of epothilone F by modifying the epothilone-B hydroxylase (EBH) enzyme. The mutations led to a substantial increase in yield, demonstrating the potential of enzyme engineering in biotransformation processes for compound synthesis (Nayeem et al., 2009).
Antitumor Activity and Synthesis
21-Aminoepothilone B has been explored for its antitumor potential. For instance, 12,13-desoxyepothilone F (21-hydroxy-12,13-desoxyepothilone B) was synthesized and evaluated for its antitumor efficacy. The analogue demonstrated high activity against various tumor cell lines, showing particular effectiveness in resistant tumor cells where traditional treatments like paclitaxel were less effective. This highlights the potential of 21-Aminoepothilone B derivatives in cancer treatment (Lee et al., 2000).
Applications in Cardiovascular Research
Endothelin-1, a 21-amino acid peptide, is closely related to the field of 21-Aminoepothilone B research. Endothelin-1 and its receptors are crucial in various physiological processes and diseases, including pulmonary arterial hypertension. The study of endothelin-1 and its receptor interaction has implications for therapeutic targets in cardiovascular diseases (Lüscher & Barton, 2000).
Chemical Synthesis and Drug Development
The discovery of (E)-9,10-dehydroepothilones, including the 26-trifluoro derivative of 21-Aminoepothilone B, demonstrates the significance of chemical synthesis in developing new antitumor agents. These compounds show promising preclinical properties and underscore the role of total chemical synthesis in drug discovery (Rivkin et al., 2004).
Bioprocess Optimization for Antitumor Agents
21-Aminoepothilone B has been a focus in bioprocess optimization for the production of antitumor agents. For instance, Aspergillus fumigatus, an endophyte of Catharanthus roseus, has been studied for its ability to produce epothilone B, an analogue of 21-Aminoepothilone B. This research is pivotal in developing novel platforms for the industrial production of antitumor compounds (El-Sayed et al., 2021).
Mecanismo De Acción
21-Aminoepothilone B induces significant apoptosis via a mitochondrial-mediated pathway . It inhibits the microtubule function, which is essential to cell division, thereby stopping cells from properly dividing . It possesses the same biological effects as paclitaxel both in vitro and in cultured cells .
Direcciones Futuras
Propiedades
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-3-[(E)-1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O6S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-28)29-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,30,32H,7-9,11-13,28H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJFPBDHCFMQPN-RGJAOAFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CN)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CN)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21-Aminoepothilone B | |
CAS RN |
280578-49-6 | |
| Record name | 21-Aminoepothilone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280578496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-AMINOEPOTHILONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3SLJ7D1EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)


![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)
